3-Butoxy-2,6-difluorophenylacetonitrile
CAS No.: 1706435-04-2
Cat. No.: VC2609488
Molecular Formula: C12H13F2NO
Molecular Weight: 225.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706435-04-2 |
|---|---|
| Molecular Formula | C12H13F2NO |
| Molecular Weight | 225.23 g/mol |
| IUPAC Name | 2-(3-butoxy-2,6-difluorophenyl)acetonitrile |
| Standard InChI | InChI=1S/C12H13F2NO/c1-2-3-8-16-11-5-4-10(13)9(6-7-15)12(11)14/h4-5H,2-3,6,8H2,1H3 |
| Standard InChI Key | GDVPRSSPTVHEBP-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C(=C(C=C1)F)CC#N)F |
| Canonical SMILES | CCCCOC1=C(C(=C(C=C1)F)CC#N)F |
Introduction
3-Butoxy-2,6-difluorophenylacetonitrile is a chemical compound with the CAS number 1706435-04-2. It is characterized by its molecular formula, C12H13F2NO, which indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound is a derivative of phenylacetonitrile, modified with a butoxy group and two fluorine atoms at specific positions on the phenyl ring.
Synthesis and Applications
While specific synthesis methods for 3-Butoxy-2,6-difluorophenylacetonitrile are not detailed in the available literature, compounds of similar structure are often synthesized through reactions involving aromatic rings and appropriate functional group transformations. This compound might be used in various chemical and pharmaceutical applications due to its unique structure, which could serve as a building block for more complex molecules.
Safety and Handling
Safety data sheets for 3-Butoxy-2,6-difluorophenylacetonitrile, such as those provided by Combi-Blocks, typically include information on handling, storage, and potential hazards associated with the compound . It is essential to follow proper safety protocols when handling chemicals, including wearing protective equipment and ensuring adequate ventilation.
Data Table
| Property | Description |
|---|---|
| CAS Number | 1706435-04-2 |
| Molecular Formula | C12H13F2NO |
| Chemical Structure | Phenyl ring with butoxy at the 3-position, fluorine at the 2- and 6-positions, and an acetonitrile group |
| Boiling Point | Not specified |
| Applications | Potential use in pharmaceutical synthesis or as a chemical intermediate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume